2,3,4-Triacetate 7,15-Dihydroxy-3-yl Methyl Ester Beta-D-Glucopyranosiduronic Acid
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Overview
Description
2,3,4-Triacetate 7,15-Dihydroxy-3-yl Methyl Ester Beta-D-Glucopyranosiduronic Acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its multiple functional groups, including acetate, hydroxy, and glucopyranosiduronic acid moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triacetate 7,15-Dihydroxy-3-yl Methyl Ester Beta-D-Glucopyranosiduronic Acid typically involves multiple steps, starting from simpler organic molecules. The process often includes acetylation reactions to introduce acetate groups, hydroxylation to add hydroxy groups, and esterification to form the methyl ester. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Triacetate 7,15-Dihydroxy-3-yl Methyl Ester Beta-D-Glucopyranosiduronic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The acetate groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as solvent choice and temperature, are tailored to the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
2,3,4-Triacetate 7,15-Dihydroxy-3-yl Methyl Ester Beta-D-Glucopyranosiduronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-Triacetate 7,15-Dihydroxy-3-yl Methyl Ester Beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester Beta-D-Glucopyranosiduronic Acid
- 2,3,4-Triacetate (3alpha,7alpha)-12,13-Epoxy-7,15-dihydroxy-8-oxotrichothec-9-en
Uniqueness
Compared to similar compounds, 2,3,4-Triacetate 7,15-Dihydroxy-3-yl Methyl Ester Beta-D-Glucopyranosiduronic Acid stands out due to its specific arrangement of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C28H36O15 |
---|---|
Molecular Weight |
612.6 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H36O15/c1-11-7-16-27(9-29,22(34)17(11)33)26(5)8-15(23(42-16)28(26)10-37-28)41-25-21(40-14(4)32)19(39-13(3)31)18(38-12(2)30)20(43-25)24(35)36-6/h7,15-16,18-23,25,29,34H,8-10H2,1-6H3/t15-,16-,18+,19+,20+,21-,22-,23-,25-,26-,27-,28+/m1/s1 |
InChI Key |
LEHHICITDYLQPF-VWEPDZHNSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C)CO |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C)CO |
Origin of Product |
United States |
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